molecular formula C20H26N4O4 B1594019 3,7-Bis(diethylamino)phenoxazin-5-ium nitrate CAS No. 73570-52-2

3,7-Bis(diethylamino)phenoxazin-5-ium nitrate

Cat. No.: B1594019
CAS No.: 73570-52-2
M. Wt: 386.4 g/mol
InChI Key: FINMBCOJZNNVJY-UHFFFAOYSA-N
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Description

3,7-Bis(diethylamino)phenoxazin-5-ium nitrate, also known as Basic Blue 3 Nitrate, is an organic compound with the molecular formula C20H26N3O.NO3. It is a mono-constituent substance primarily used as a dye due to its vibrant blue color. This compound is known for its applications in various scientific fields, including chemistry, biology, and industry .

Preparation Methods

The synthesis of 3,7-Bis(diethylamino)phenoxazin-5-ium nitrate involves several steps. One common method includes the reaction of diethylamine with phenoxazine derivatives under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .

Chemical Reactions Analysis

3,7-Bis(diethylamino)phenoxazin-5-ium nitrate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.

    Reduction: Reduction reactions typically involve the use of reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.

Scientific Research Applications

3,7-Bis(diethylamino)phenoxazin-5-ium nitrate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,7-Bis(diethylamino)phenoxazin-5-ium nitrate involves its interaction with molecular targets such as nucleic acids and proteins. The compound binds to these targets, altering their structure and function. This interaction is facilitated by the compound’s unique chemical structure, which allows it to form stable complexes with its targets .

Comparison with Similar Compounds

3,7-Bis(diethylamino)phenoxazin-5-ium nitrate can be compared with other similar compounds such as:

Properties

IUPAC Name

[7-(diethylamino)phenoxazin-3-ylidene]-diethylazanium;nitrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N3O.NO3/c1-5-22(6-2)15-9-11-17-19(13-15)24-20-14-16(23(7-3)8-4)10-12-18(20)21-17;2-1(3)4/h9-14H,5-8H2,1-4H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FINMBCOJZNNVJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)N=C3C=CC(=[N+](CC)CC)C=C3O2.[N+](=O)([O-])[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

47367-75-9 (Parent)
Record name Phenoxazin-5-ium, 3,7-bis(diethylamino)-, nitrate (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073570522
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID1072767
Record name 3,7-Bis(diethylamino)phenoxazin-5-ium nitrate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

386.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73570-52-2
Record name Phenoxazin-5-ium, 3,7-bis(diethylamino)-, nitrate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73570-52-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenoxazin-5-ium, 3,7-bis(diethylamino)-, nitrate (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073570522
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenoxazin-5-ium, 3,7-bis(diethylamino)-, nitrate (1:1)
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Record name 3,7-Bis(diethylamino)phenoxazin-5-ium nitrate
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Record name 3,7-bis(diethylamino)phenoxazin-5-ium nitrate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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